(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanol
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Overview
Description
(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanol is a chemical compound that features a cyclopropyl ring substituted with a bromophenyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the bromophenyl and difluoromethyl groups. One common method involves the reaction of a bromophenyl-substituted alkene with a difluorocarbene source under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the difluorocarbene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: The major products are the corresponding ketone or aldehyde.
Reduction: The major product is the phenyl-substituted cyclopropylmethanol.
Substitution: The major products are the substituted cyclopropylmethanol derivatives.
Scientific Research Applications
(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluorocyclopropyl moiety can form strong hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also features a bromophenyl group and is used in the synthesis of liquid crystals.
Indole derivatives: These compounds have diverse biological activities and are used in various pharmacological applications.
Uniqueness
(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanol is unique due to the presence of both bromophenyl and difluorocyclopropyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9BrF2O |
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Molecular Weight |
263.08 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-2,2-difluorocyclopropyl]methanol |
InChI |
InChI=1S/C10H9BrF2O/c11-7-3-1-6(2-4-7)9-8(5-14)10(9,12)13/h1-4,8-9,14H,5H2 |
InChI Key |
VDHSLLLIRILCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C2(F)F)CO)Br |
Origin of Product |
United States |
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